molecular formula C8H7ClF2O2S B6588962 [3-(difluoromethyl)phenyl]methanesulfonyl chloride CAS No. 1552206-72-0

[3-(difluoromethyl)phenyl]methanesulfonyl chloride

Katalognummer: B6588962
CAS-Nummer: 1552206-72-0
Molekulargewicht: 240.66 g/mol
InChI-Schlüssel: HFIWLAASSZMDIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Difluoromethyl)phenyl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O2S and a molecular weight of 240.65 g/mol . This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Vorbereitungsmethoden

The synthesis of [3-(difluoromethyl)phenyl]methanesulfonyl chloride involves several steps. One common method includes the reaction of 3-(difluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions and degradation of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

[3-(Difluoromethyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of [3-(difluoromethyl)phenyl]methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to [3-(difluoromethyl)phenyl]methanesulfonyl chloride include other sulfonyl chlorides and difluoromethylated compounds. Some examples are:

The uniqueness of this compound lies in its specific reactivity due to the presence of the difluoromethyl group, which can influence its behavior in chemical reactions and its applications in various fields.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-(difluoromethyl)phenyl]methanesulfonyl chloride involves the reaction of [3-(difluoromethyl)phenyl]methanol with thionyl chloride in the presence of a catalyst.", "Starting Materials": [ "[3-(difluoromethyl)phenyl]methanol", "Thionyl chloride", "Catalyst" ], "Reaction": [ "Add [3-(difluoromethyl)phenyl]methanol and catalyst to a reaction flask", "Add thionyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter off any solids", "Concentrate the filtrate under reduced pressure to obtain [3-(difluoromethyl)phenyl]methanesulfonyl chloride as a white solid" ] }

CAS-Nummer

1552206-72-0

Molekularformel

C8H7ClF2O2S

Molekulargewicht

240.66 g/mol

IUPAC-Name

[3-(difluoromethyl)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2

InChI-Schlüssel

HFIWLAASSZMDIF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(F)F)CS(=O)(=O)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.